Ethyl 4-bromo-2-fluoro-3-methoxybenzoate

Catalog No.
S13647928
CAS No.
M.F
C10H10BrFO3
M. Wt
277.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2-fluoro-3-methoxybenzoate

Product Name

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate

IUPAC Name

ethyl 4-bromo-2-fluoro-3-methoxybenzoate

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3

InChI Key

CETWXTSHQCCPPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)OC)F

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the fourth position, a fluorine atom at the second position, and a methoxy group at the third position of the benzoate ring. Its molecular formula is C10H10BrFO3C_{10}H_{10}BrFO_3 and it has a molar mass of approximately 277.09 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of halogen substituents that can enhance reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of various derivatives.
  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The ester group may be reduced to produce an alcohol, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that ethyl 4-bromo-2-fluoro-3-methoxybenzoate may exhibit biological activity, particularly in pharmacological contexts. The presence of halogens often enhances binding affinity to biological targets, making this compound a candidate for further studies in drug design. Its structural features may influence enzyme interactions or receptor modulation, potentially leading to therapeutic applications.

The synthesis of ethyl 4-bromo-2-fluoro-3-methoxybenzoate typically involves:

  • Bromination: Starting from 2-fluoro-3-methoxybenzoic acid, bromination is conducted using bromine as the brominating agent, often facilitated by a catalyst such as iron(III) bromide.
  • Esterification: The resultant 4-bromo-2-fluoro-3-methoxybenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.

These methods can be adapted for industrial-scale production by employing continuous flow reactors to optimize yield and purity.

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: Its unique chemical properties make it useful in developing new materials with specific functionalities.
  • Research: It is utilized in various

Studies on ethyl 4-bromo-2-fluoro-3-methoxybenzoate focus on its interactions with enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses. For instance, it may inhibit specific enzymes involved in metabolic pathways or modulate receptor activities, contributing to its biological efficacy.

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate can be compared with several similar compounds that share structural characteristics but differ in substituent positions or types. Some notable examples include:

Compound NameStructural Features
Ethyl 4-chloro-2-fluoro-3-methoxybenzoateChlorine instead of bromine at the fourth position
Ethyl 4-bromo-3-cyano-2-methoxybenzoateCyano group instead of fluorine at the second position
Ethyl 4-bromo-3-hydroxy-2-methoxybenzoateHydroxyl group instead of fluorine
Ethyl 6-bromo-2-fluoro-3-propoxybenzoatePropoxy group at the third position

These comparisons illustrate the uniqueness of ethyl 4-bromo-2-fluoro-3-methoxybenzoate regarding its specific functional groups and their influence on reactivity and applications in synthetic chemistry. Each compound's distinct arrangement of substituents affects its physical properties, reactivity patterns, and potential applications in various fields.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

275.97973 g/mol

Monoisotopic Mass

275.97973 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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